![molecular formula C11H8N4O2 B1388077 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile CAS No. 1176583-72-4](/img/structure/B1388077.png)
5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile
Vue d'ensemble
Description
“5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile” is a chemical compound. Unfortunately, there isn’t much specific information available about this compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound, “5-Amino-1-(3,5-dinitro-phenyl)-3-(4-methoxy-phenyl)-1H-pyrazole-4-carbonitrile”, the structure was determined using 1H-NMR and 13C-NMR .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For a similar compound, “5-Amino-1-(3,5-dinitro-phenyl)-3-(4-methoxy-phenyl)-1H-pyrazole-4-carbonitrile”, it was found to be an orange colored amorphous solid with a melting point of 125–129 °C .Applications De Recherche Scientifique
Antimicrobial Activities
Research has highlighted the synthesis and antimicrobial activities of novel derivatives of pyrazole-4-carbonitrile. These derivatives have been synthesized and characterized, showing promising results as antimicrobial agents. The study conducted by Al‐Azmi and Mahmoud (2020) focused on synthesizing a group of novel derivatives and testing their efficacy as antimicrobial agents, suggesting potential applications in developing new antimicrobial compounds (Al‐Azmi & Mahmoud, 2020).
Biological Activity
Another area of interest is the chemical modification of pyrazole-4-carbonitrile derivatives to explore their biological activities. Berry et al. (1994) investigated the synthesis and biological activity of novel adenosine analogs derived from pyrazole-4-carbonitrile, providing insights into the compound's potential therapeutic applications (Berry et al., 1994).
Antioxidant and Antimicrobial Properties
The compound's derivatives have also been synthesized and evaluated for their antioxidant and antimicrobial properties. A study by Bassyouni et al. (2012) synthesized new derivatives and assessed their activities, offering a foundation for further research into the compound's utility in pharmacological applications (Bassyouni et al., 2012).
Antifungal and Antibacterial Studies
Youssef and Omar (2007) synthesized a specific derivative and evaluated its antifungal and antibacterial properties. This research suggests the compound's potential in developing new antifungal and antibacterial therapies (Youssef & Omar, 2007).
Green Synthesis Approaches
Recent studies have also focused on green synthesis approaches for pyrazole-4-carbonitrile derivatives. Poonam and Singh (2019) developed a novel, one-pot, multicomponent protocol using green catalysts, highlighting sustainable methods of synthesizing these compounds (Poonam & Singh, 2019).
Mécanisme D'action
Target of Action
Related compounds have shown activity against various cancer cell lines .
Mode of Action
Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Biochemical Pathways
Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Orientations Futures
The future directions for research on “5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile” could involve further exploration of its synthesis, characterization, and potential biological activities. Given the broad range of activities exhibited by related compounds, it may be worthwhile to investigate this compound’s potential applications in medicinal chemistry .
Analyse Biochimique
Biochemical Properties
5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes involved in metabolic pathways, including those responsible for the synthesis and degradation of nucleotides. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to alterations in metabolic flux and metabolite levels. For instance, this compound has been observed to inhibit certain kinases, thereby affecting phosphorylation processes essential for cellular signaling .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . Additionally, it has been found to affect the expression of genes involved in cell proliferation and survival, thereby altering the cellular response to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as proteins and nucleic acids. This compound has been shown to bind to the active sites of enzymes, leading to enzyme inhibition or activation . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity . In vitro and in vivo studies have shown that the effects of this compound can vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of this compound can have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . High doses of this compound can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is metabolized primarily through oxidative pathways, involving cytochrome P450 enzymes . The metabolites of this compound can further participate in biochemical reactions, affecting metabolic flux and the levels of key metabolites . Additionally, this compound can influence the activity of metabolic enzymes, thereby altering the overall metabolic profile of cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by its affinity for different cellular compartments and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . The presence of targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, such as the mitochondria or endoplasmic reticulum . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
5-amino-1-(1,3-benzodioxol-5-yl)pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-4-7-5-14-15(11(7)13)8-1-2-9-10(3-8)17-6-16-9/h1-3,5H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPXPTUNFSQYDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=C(C=N3)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{2-methoxy-4-[(1E)-prop-1-en-1-yl]phenoxy}ethyl)acetamide](/img/structure/B1387997.png)

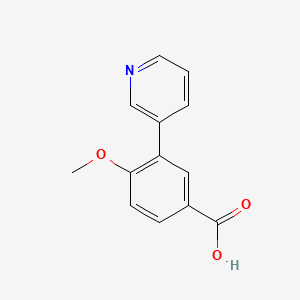
![4'-Methoxy-6-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1388006.png)

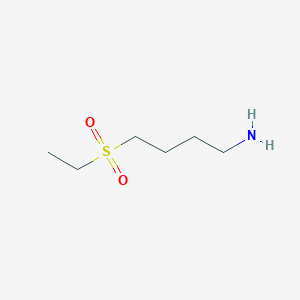
![2-[(Z)-1-cyano-2-(dimethylamino)vinyl]benzonitrile](/img/structure/B1388009.png)
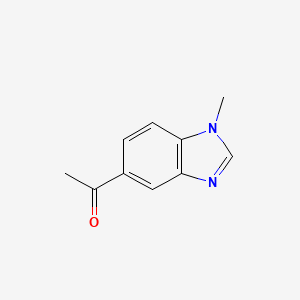
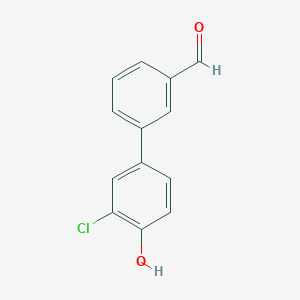

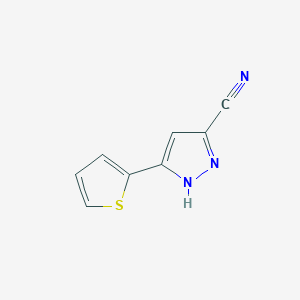

![3-{[Cyclopropyl(methyl)amino]methyl}aniline](/img/structure/B1388017.png)
